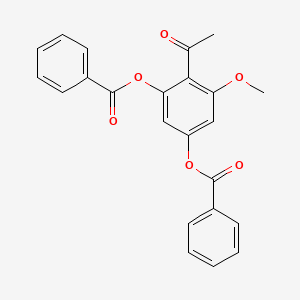
1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene
説明
1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene is an organic compound with the molecular formula C23H18O6 and a molecular weight of 390.38542 g/mol . It appears as a white to pale yellow solid with a strong odor . This compound is commonly used as an intermediate in chemical research for the synthesis of other organic compounds .
化学反応の分析
1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene is used in various scientific research applications, including:
Chemistry: As an intermediate for the synthesis of other organic compounds.
Medicine: Research into potential therapeutic uses and drug development.
Industry: Limited industrial applications due to its primary use in research settings.
類似化合物との比較
1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene can be compared with other similar compounds, such as:
- 4-Acetyl-5-methoxy-1,3-phenylenedibenzoate
- 4-Acetyl-3-benzoyloxy-5-methoxy-phenyl benzoate
These compounds share similar structural features and may exhibit comparable chemical properties and reactivity . this compound is unique in its specific arrangement of functional groups, which may confer distinct chemical behavior and applications .
生物活性
1-Methoxy-2-acetyl-3,5-dibenzoyloxy-benzene is a compound of interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The presence of methoxy and acetyl groups enhances its lipophilicity, which can influence its interaction with biological membranes and targets.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
The IC50 values indicate the concentration required for 50% inhibition of cell viability, with lower values suggesting higher potency against specific cancer types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate it possesses selective antibacterial activity against Gram-positive bacteria.
Table 2: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) values reflect the effectiveness of the compound in inhibiting bacterial growth.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, this compound has shown potential anti-inflammatory activity in various models. Experimental studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It has been shown to promote apoptosis in various cancer cell lines through the activation of caspases.
- Antioxidant Properties : The methoxy groups may contribute to antioxidant activity, reducing oxidative stress within cells.
Case Studies
- Cytotoxicity in Cancer Models : A study involving L929 cells demonstrated that treatment with varying concentrations of the compound resulted in significant cytotoxic effects after both 24 and 48 hours of exposure. The most effective concentrations were noted at around 100 µM for enhanced toxicity .
- Evaluation Against Pathogens : In a comparative study on antimicrobial efficacy, the compound exhibited notable inhibition against specific bacterial strains compared to standard antibiotics, highlighting its potential as a therapeutic agent .
特性
IUPAC Name |
(4-acetyl-3-benzoyloxy-5-methoxyphenyl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-15(24)21-19(27-2)13-18(28-22(25)16-9-5-3-6-10-16)14-20(21)29-23(26)17-11-7-4-8-12-17/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWWNDCAEQROPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















